

In-Depth Technical Guide to Chaetoseminudin B: Physicochemical Properties and Methodologies

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetoseminudin B is a sulfur-containing indole alkaloid isolated from the ascomycete fungus Chaetomium seminudum. This technical guide provides a comprehensive overview of its physical and chemical properties, compiled from the primary scientific literature. Detailed experimental protocols for its isolation and characterization are presented to facilitate further research and development. This document is intended to serve as a core reference for scientists engaged in natural product chemistry, mycology, and drug discovery.

Physicochemical Properties

The known physical and chemical properties of Chaetoseminudin B are summarized in the table below. This data is essential for its identification, characterization, and handling in a laboratory setting.



Property	Value
Molecular Formula	C17H21N3O3S2
Molecular Weight	379.5 g/mol
Appearance	Colorless powder
Melting Point	194-196 °C
Optical Rotation	[α] ²⁵ _D105° (c 0.1, MeOH)
UV (MeOH) λ_max_ (log ε)	222 (4.50), 275 (3.80), 283 (3.78), 291 (3.70) nm
IR (film) ν_max_	3350, 1660 cm ⁻¹
¹H NMR (CD₃OD, 500 MHz) δ_H_ (ppm)	7.60 (1H, d, J=7.8 Hz, H-4'), 7.35 (1H, d, J=8.3 Hz, H-7'), 7.15 (1H, s, H-2'), 7.10 (1H, t, J=7.8 Hz, H-6'), 7.00 (1H, t, J=7.8 Hz, H-5'), 4.20 (1H, s, H-6), 4.00 (1H, d, J=11.7 Hz, H-7a), 3.80 (1H, d, J=11.7 Hz, H-7b), 3.65 (1H, d, J=14.6 Hz, H-1"a), 3.50 (1H, d, J=14.6 Hz, H-1"b), 3.00 (3H, s, N-Me), 2.15 (3H, s, S-Me), 2.05 (3H, s, S-Me)
¹³ C NMR (CD₃OD, 125 MHz) δ_C_ (ppm)	168.0 (C-1), 167.5 (C-4), 137.0 (C-7'a), 128.0 (C-3'a), 125.0 (C-2'), 122.0 (C-6'), 120.0 (C-5'), 119.0 (C-4'), 112.0 (C-7'), 110.0 (C-3'), 80.0 (C-3), 75.0 (C-5a), 65.0 (C-7), 35.0 (C-1"), 30.0 (N-Me), 15.0 (S-Me), 14.0 (S-Me)
High-Resolution ESI-MS	m/z 380.1101 [M+H]+ (Calcd for C ₁₇ H ₂₂ N ₃ O ₃ S ₂ , 380.1106)



IUPAC Name	(3S,6S)-6-(hydroxymethyl)-3- (1H-indol-3-ylmethyl)-1-methyl- 3,6-	[1]
	bis(methylsulfanyl)piperazine- 2,5-dione	
InChI	InChI=1S/C17H21N3O3S2/c1-20-15(23)16(24-2,19-14(22)17(20,10-21)25-3)8-11-9-18-13-7-5-4-6-12(11)13/h4-7,9,18,21H,8,10H2,1-3H3, (H,19,22)/t16-,17-/m0/s1	[1]
InChIKey	CCPHAMSKHBDMDS- IRXDYDNUSA-N	[1]
SMILES	CN1C(=0)INVALID-LINK (CC2=CNC3=CC=CC=C32)SC	[1]

Experimental Protocols

The following protocols are based on the methods described in the primary literature for the isolation and characterization of Chaetoseminudin B.

Fungal Cultivation and Extraction

The producing organism, Chaetomium seminudum (IFM 54088), was cultured on a solid rice medium. The detailed procedure is as follows:

- Medium Preparation: 100 g of polished rice was placed in 1 L flasks with 150 mL of distilled water and autoclaved.
- Inoculation: The sterilized rice medium was inoculated with a mycelial suspension of C. seminudum.
- Incubation: The cultures were incubated at 25 °C for 4 weeks.



• Extraction: The fermented rice culture was extracted three times with ethyl acetate (EtOAc). The solvent was then evaporated under reduced pressure to yield a crude extract.

Isolation and Purification of Chaetoseminudin B

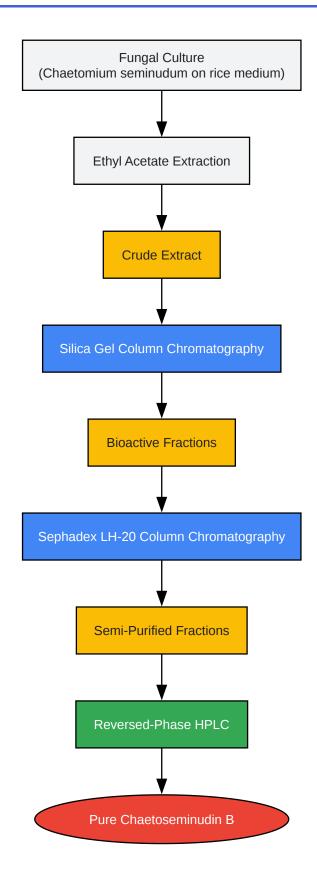
The crude extract was subjected to a series of chromatographic steps to isolate Chaetoseminudin B.

- Silica Gel Column Chromatography: The crude extract was first fractionated by silica gel column chromatography using a stepwise gradient of n-hexane and EtOAc, followed by a gradient of chloroform (CHCl₃) and methanol (MeOH).
- Sephadex LH-20 Column Chromatography: Fractions containing Chaetoseminudin B were further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with MeOH.
- High-Performance Liquid Chromatography (HPLC): The final purification was achieved by reversed-phase HPLC using a C18 column and a mobile phase of acetonitrile (CH₃CN) and water (H₂O).

Visualized Workflow

The following diagram illustrates the general workflow for the isolation of Chaetoseminudin B from Chaetomium seminudum.





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Caption: Workflow for the isolation of Chaetoseminudin B.



Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding the specific signaling pathways modulated by Chaetoseminudin B. The initial study on this compound focused on its isolation and structural elucidation, with preliminary assessments of its immunomodulatory and antibacterial activities. Further research is required to delineate its precise mechanism of action and its effects on cellular signaling cascades.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of Chaetoseminudin B and the experimental methodologies for its isolation. The availability of this foundational data is anticipated to catalyze further investigation into its biological activities and potential therapeutic applications. Future studies should aim to elucidate the molecular targets and signaling pathways affected by this intriguing fungal metabolite.

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References

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